{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-7(9)8-11-10-6-12(8)4-3-5-13-2;;/h6-7H,3-5,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWCJJPZVLNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCCOC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Orthoester Cyclization
A widely adopted method involves the reaction of hydrazides with trimethyl orthoacetate in acidic ethanol (Scheme 1). For example:
- Hydrazide intermediate : 3-Methoxypropylhydrazine (prepared from 3-methoxypropyl bromide and hydrazine hydrate).
- Cyclization : Heating with trimethyl orthoacetate in ethanol at 80°C for 12 hours yields 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-carboxylate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 12 h | |
| Regioselectivity | 4-substitution favored |
This method benefits from high regiocontrol but requires stoichiometric acid catalysts, complicating purification.
Oxadiazole Rearrangement
Alternative routes employ 1,3,4-oxadiazole intermediates subjected to thermal or acidic rearrangement. For instance, methyl 4-(3-methoxypropyl)-1,3,4-oxadiazole-2-carboxylate rearranges in HCl-saturated ethanol at 60°C to form the triazole core.
Advantages :
Introduction of Ethylamine Side Chain
Reductive Amination
The aldehyde intermediate (from Section 2.1) undergoes reductive amination with ethylamine hydrochloride using NaBH₃CN in methanol:
$$ \text{RCHO} + \text{CH}3\text{CH}2\text{NH}2 \cdot \text{HCl} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHCH}2\text{CH}_3 \cdot \text{HCl} $$
Optimized Conditions :
Nucleophilic Substitution
Alternatively, 3-bromoethylamine hydrobromide reacts with 4-(3-methoxypropyl)-1H-1,2,4-triazole-3-thiol in DMF at 60°C (Scheme 2).
Challenges :
Dihydrochloride Salt Formation
The free amine is treated with HCl gas in ethanol to precipitate the dihydrochloride salt. Critical parameters include:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| HCl Concentration | 4–5 equiv. | Prevents mono-salt formation |
| Solvent | Anhydrous ethanol | Enhances crystallinity |
| Cooling Rate | 0.5°C/min | Reduces occluded solvent |
This method, adapted from triazole salt preparations, achieves >99% purity by avoiding MTBE wash steps used in earlier protocols.
Industrial-Scale Considerations
The patent literature emphasizes solvent economy and waste reduction:
- Single-solvent process : Ethanol serves as the sole solvent for cyclization, amination, and salt formation, reducing downstream processing.
- Throughput : 15 kg batches with 92% yield reported using continuous HCl dosing.
Comparative Table: Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume | 10 L/kg | 5 L/kg |
| Cycle Time | 48 h | 24 h |
| Purity | 95–97% | 99% |
Analytical Characterization
Critical quality attributes were verified using:
Chemical Reactions Analysis
Types of Reactions
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Antifungal Activity
Research has indicated that derivatives of triazole compounds exhibit antifungal properties. The triazole ring structure is known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it a candidate for developing antifungal medications.
Anticancer Properties
Studies have suggested that triazole derivatives can possess anticancer activity. The compound may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research on related triazole compounds has shown promising results against prostate cancer and melanoma, indicating that further exploration of this compound could yield similar findings.
Neuroprotective Effects
Triazole compounds have been noted for their neuroprotective properties in some studies. They may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Agricultural Applications
The compound's unique properties also extend to agricultural science:
Plant Growth Regulation
Triazoles are known to act as plant growth regulators. They can enhance plant growth by modulating hormonal pathways and improving stress resistance, particularly under adverse conditions such as drought or salinity.
Fungicides
Given their antifungal properties, triazole derivatives are widely used as fungicides in agriculture. They help protect crops from fungal infections, thus improving yield and quality.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Substituent Variations in Triazole-Based Amines
The target compound belongs to a class of 1,2,4-triazole derivatives with amine functionalities. Key structural analogs include:
Key Insight : The ethylamine side chain in the target compound may improve steric interactions in molecular recognition compared to methylamine analogs . The dihydrochloride salt form, common across these compounds, enhances aqueous solubility for in vitro assays .
Physicochemical Properties
| Property | Target Compound | {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine Dihydrochloride | 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide (C19) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | ~286 (estimated) | ~287 |
| Solubility | High (dihydrochloride salt) | High (dihydrochloride salt) | Moderate (hydrobromide salt) |
| LogP (Predicted) | ~1.2 | ~0.8 | ~2.1 |
Note: The target compound’s ethylamine chain likely increases hydrophilicity compared to methylamine analogs, balancing its LogP for optimal bioavailability .
Biological Activity
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C7H14Cl2N4O
- Molecular Weight : 243.13 g/mol
- Structure : The compound features a triazole ring, which is significant in many biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole compounds are known to influence enzyme activity and receptor interactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, impacting pathways such as those involving cytochrome P450 enzymes.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potential therapeutic effects in neuropsychiatric disorders.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays.
| Activity Type | Findings |
|---|---|
| Antimicrobial Activity | Exhibited moderate activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
| Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines, indicating potential for anticancer applications. |
| Neuropharmacology | Demonstrated effects on serotonin and dopamine receptor modulation, relevant for mood disorders. |
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacteria, showing promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : Research conducted on human cancer cell lines indicated that the compound selectively inhibited cell proliferation in breast cancer cells while sparing normal cells. This selectivity suggests a mechanism that warrants further investigation for therapeutic use in oncology .
- Neuropharmacological Studies : A study assessed the effects of the compound on neurotransmitter systems in rodent models. Results indicated that it modulated serotonin levels significantly, which could have implications for treating depression or anxiety disorders .
Q & A
What are the established synthetic routes for {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Answer:
Synthesis typically involves constructing the 1,2,4-triazole core followed by functionalization with the 3-methoxypropyl and ethylamine groups. Key steps include:
- Nucleophilic substitution : Reacting 3-methoxypropyl halides with triazole precursors to introduce the substituent .
- Amine coupling : Ethylamine groups are introduced via reductive amination or alkylation, followed by dihydrochloride salt formation using HCl in ethanol .
- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios (e.g., 1.2:1 amine:halide) significantly affect yield. Purification via recrystallization (ethanol/water) or silica gel chromatography improves purity .
Contradictions: Some protocols favor microwave-assisted synthesis for faster triazole formation, but reproducibility in scaling remains debated .
How is the compound characterized structurally, and what advanced techniques resolve crystallographic ambiguities?
Level: Basic
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.8–8.2 ppm) and confirms substituent integration .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 256.12 for C₉H₁₈Cl₂N₅O) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., N–N bonds ~1.32 Å in triazole) and dihedral angles (e.g., 83° between triazole and aryl rings) .
Advanced Tip : For disordered structures (e.g., flexible 3-methoxypropyl group), use restraints in SHELXL and multi-component refinement .
How are enantiomers or stereoisomers resolved, and what chiral analysis methods are recommended?
Level: Advanced
Answer:
- Chiral separation :
- SFC (Supercritical Fluid Chromatography) : Use Lux A1 columns with isopropanol/CO₂ gradients (e.g., 15–35% isopropanol over 10 min) for baseline resolution. Retention times vary by stereochemistry (e.g., 1.41 vs. 2.45 min for enantiomers) .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Analysis :
- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects .
Data Conflict Note : SFC purity (>99%) may conflict with NMR integration due to residual solvents; cross-validate with HPLC-MS .
What strategies identify structure-activity relationships (SAR) for biological activity, and how are contradictory data rationalized?
Level: Advanced
Answer:
- SAR Design :
- Substituent variation : Compare analogues (e.g., replacing methoxypropyl with isopropyl ) in antimicrobial assays (MIC values) or receptor-binding studies (IC₅₀).
- Molecular docking : Map interactions (e.g., triazole N-atoms hydrogen-bonding to enzyme active sites) using AutoDock Vina .
- Contradictions : Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) may arise from assay conditions (e.g., serum protein interference) or cell-line variability. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
How should researchers address solubility challenges in biological assays?
Level: Basic
Answer:
- Solubility enhancement :
- Buffer selection : Use PBS (pH 7.4) with 1–5% DMSO or cyclodextrins for hydrophobic triazole cores .
- Salt forms : Compare dihydrochloride vs. free base; hydrochloride salts often improve aqueous solubility (e.g., >10 mg/mL vs. <1 mg/mL) .
- Validation : Dynamic Light Scattering (DLS) detects aggregation; adjust concentrations below critical aggregation thresholds .
What methodologies quantify stability under physiological conditions?
Level: Advanced
Answer:
- Forced degradation :
- Hydrolysis : Incubate in PBS (pH 7.4/2.0) at 37°C; monitor via HPLC for triazole ring cleavage (retention time shifts) .
- Oxidation : Expose to H₂O₂ (0.3% v/v); LC-MS identifies N-oxide byproducts (m/z +16) .
- Kinetic analysis : Fit degradation data to first-order models; calculate half-life (e.g., t₁/₂ = 24 h at pH 7.4) .
Contradictions : Stability in plasma vs. buffer may differ due to esterase activity; use fresh plasma for assays .
How can researchers design experiments to study target engagement in cellular models?
Level: Advanced
Answer:
- Cellular uptake : Use fluorescent probes (e.g., BODIPY-labeled analogues) with confocal microscopy .
- Target validation :
- CRISPR knockdown : Compare IC₅₀ in wild-type vs. target-knockout cell lines .
- Pull-down assays : Biotinylate the compound; streptavidin beads isolate bound proteins for MS identification .
- Dose-response : Use 8-point dilution series (0.1–100 μM) with nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
